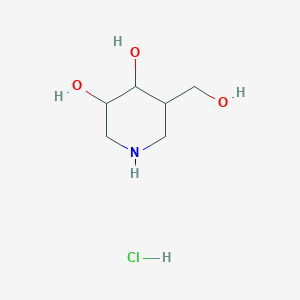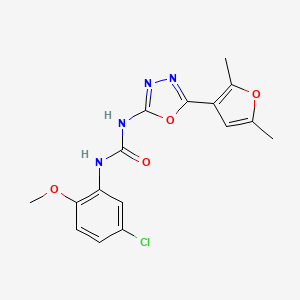![molecular formula C21H20FN3O B2676632 1-allyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 874639-57-3](/img/structure/B2676632.png)
1-allyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Allyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, also known as ABP-688, is a chemical compound that belongs to the class of pyrrolidinones. It is a selective antagonist of metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that is involved in the regulation of synaptic plasticity, learning, and memory. ABP-688 has been studied extensively in scientific research due to its potential therapeutic applications in various neurological disorders.
Scientific Research Applications
Anti-Alzheimer's Agents
A series of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, sharing a structural resemblance to the compound of interest, were synthesized and evaluated for their potential anti-Alzheimer's activity. These compounds were designed based on the lead compound donepezil, a major drug for managing Alzheimer's disease. The research aimed to replace specific moieties in donepezil with N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) without losing key functional interactions. Behavioral studies and biochemical assays on animal models revealed that some synthesized compounds showed excellent anti-Alzheimer's profiles, indicating the potential application of similar structures in treating Alzheimer's disease M. Gupta et al., 2020.
Catalysis and Chemical Synthesis
Research into N-heterocyclic carbene-pyridine chelates, which share structural motifs with the compound , has shown their utility in catalysis, particularly in palladium-catalyzed allylic substitution reactions. These studies involve synthesizing cationic palladium-allyl complexes that serve as active catalysts for allylic substitution between allylic carbonates and other compounds. The structural design of these chelates, incorporating various sterically diverse groups, aims to explore the effects of steric and electronic asymmetry in catalysis Anthony R. Chianese et al., 2009.
Dye Adsorption and Environmental Applications
A novel metal-organic framework (MOF) featuring a pyrrolidine-2-carboxylic acid derivative demonstrated effective and rapid adsorption of anionic dyes from aqueous solutions. This research highlights the potential environmental application of similar chemical structures in water purification technologies, especially for selectively adsorbing and separating harmful dyes from water bodies Lun Zhao et al., 2020.
Fluorescent Probes and Photophysical Investigations
Imidazo[1,5-a]pyridine-based fluorophores, structurally related to the target compound, were synthesized and studied for their photophysical properties. These compounds, due to their compact shape and remarkable photophysical characteristics, were identified as suitable candidates for cell membrane probes. Such research underscores the application of similar compounds in the fields of chemical biology, optoelectronics, and sensor technology, where understanding membrane dynamics, hydration, and fluidity is crucial G. Renno et al., 2022.
Properties
IUPAC Name |
4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c1-2-11-24-13-16(12-20(24)26)21-23-18-9-5-6-10-19(18)25(21)14-15-7-3-4-8-17(15)22/h2-10,16H,1,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPUUXJRXUXONG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide](/img/structure/B2676549.png)

![Methyl 3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2676552.png)




![4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2676559.png)


![2-[[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]methyl]pyridine](/img/structure/B2676563.png)
![(2,6-difluorophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2676564.png)


